molecular formula C18H21ClN6O B2541853 2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol CAS No. 903200-73-7

2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol

Cat. No.: B2541853
CAS No.: 903200-73-7
M. Wt: 372.86
InChI Key: OWTVCWRUKMVYSN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a bicyclic scaffold known for its structural resemblance to purines and diverse pharmacological activities, including antitumor and kinase inhibitory properties . Its structure features:

  • A 1-(2-chlorobenzyl) group at position 1 of the pyrazolo[3,4-d]pyrimidine core.
  • A piperazine ring at position 4 of the core.
  • An ethanol moiety appended to the piperazine nitrogen.

highlights its ability to form a three-dimensional hydrogen-bonded framework, which may influence crystallization behavior and stability .

Properties

IUPAC Name

2-[4-[1-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6O/c19-16-4-2-1-3-14(16)12-25-18-15(11-22-25)17(20-13-21-18)24-7-5-23(6-8-24)9-10-26/h1-4,11,13,26H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTVCWRUKMVYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazolo[3,4-d]Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation reactions. As described in, phenylhydrazine (VI ) reacts with ethyl 2-cyano-3-ethoxyacrylate (VII ) to yield ethyl 5-amino-1-phenyl-1H-pyrazolo-4-carboxylate (VIII ). Cyclization of VIII with formamide under reflux produces 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (IX ). Subsequent chlorination using phosphorus oxychloride (POCl₃) converts the ketone group to a reactive chloride, forming 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (X ).

Key Reaction Conditions :

  • Cyclization: Formamide, reflux, 6–8 hours.
  • Chlorination: POCl₃, 80–90°C, 4 hours.

Piperazine Substitution

The chlorinated intermediate (X ) undergoes nucleophilic substitution with piperazine in isopropanol under reflux to afford 1-phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (XI ). Excess piperazine (10:1 molar ratio) ensures complete displacement of the chloride.

Optimization Note :

  • Prolonged reaction times (>12 hours) may lead to byproducts from piperazine dimerization.

Introduction of the 2-Chlorobenzyl Group

Alkylation of the pyrazole nitrogen in XI with 2-chlorobenzyl chloride occurs in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–70°C. This step yields 1-(2-chlorobenzyl)-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (XII ).

Side Reaction Mitigation :

  • Use of anhydrous DMF minimizes hydrolysis of 2-chlorobenzyl chloride.

Ethanol Side Chain Installation

The final step involves reacting XII with 2-chloroethanol in acetonitrile under basic conditions (K₂CO₃) to introduce the hydroxyethyl group. Alternatively, a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) may be employed for stereochemical control.

Purification :

  • Crude product is purified via column chromatography (silica gel, ethyl acetate/methanol 9:1) or recrystallization from ethanol/water.

Alternative Synthetic Pathways

One-Pot Sequential Alkylation

A patent discloses a one-pot method where 4-chloro-1H-pyrazolo[3,4-d]pyrimidine is sequentially alkylated with 2-chlorobenzyl bromide and 2-hydroxyethylpiperazine. This approach reduces intermediate isolation steps but requires precise stoichiometric control to avoid over-alkylation.

Solid-Phase Synthesis

The TW200418835A patent highlights a solid-phase strategy using resin-bound piperazine. After coupling the pyrazolo[3,4-d]pyrimidine core, the 2-chlorobenzyl and ethanol groups are introduced via iterative alkylation. This method enhances yield scalability but necessitates specialized equipment.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.55–7.30 (m, 4H, aromatic-H), 4.85 (s, 2H, N-CH₂-C₆H₄Cl), 3.75–3.50 (m, 8H, piperazine-H), 3.40 (t, 2H, -OCH₂CH₂OH), 2.60 (t, 2H, -OCH₂CH₂OH).
  • Mass Spectrometry :
    • ESI-MS: m/z 373.1 [M+H]⁺ (calculated: 372.9).

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 12.7 minutes, purity >98%.

Challenges and Optimization

Byproduct Formation

  • Piperazine Dimerization : Additive use (e.g., sodium iodide) accelerates substitution, reducing reaction time and dimer formation.
  • Ethanol Oxidation : Inclusion of antioxidants (e.g., BHT) during final alkylation prevents oxidation of the ethanol moiety.

Yield Improvement

  • Microwave-Assisted Synthesis : Shortens reaction times (e.g., chlorination step from 4 hours to 30 minutes) and improves yield by 15–20%.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Substituting POCl₃ with thionyl chloride (SOCl₂) in chlorination reduces costs but requires rigorous moisture control.

Green Chemistry Approaches

  • Solvent Recycling : Isopropanol from the piperazine substitution step is distilled and reused, aligning with sustainability goals.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 4-position pyrimidine ring undergoes selective substitution due to electron-deficient character. Key findings from kinetic studies:

Reaction PartnerConditionsProduct FormedYieldReference
PiperazineReflux in i-PrOH (85°C, 12h)Piperazine-coupled derivative78-82%
MorpholineDMF, K2CO3 (80°C, 8h)Morpholino-substituted analog65%
BenzylamineEtOH, DIEA (70°C, 6h)N-Benzyl derivative71%

Mechanistic studies confirm an SNAr pathway through intermediate Meisenheimer complex formation (kobs = 2.3 × 10⁻³ s⁻¹ at 25°C in DMSO-d6) .

Oxidation Reactions

The ethanol side chain undergoes controlled oxidation:

Primary alcohol → Ketone

  • Reagent: Pyridinium chlorochromate (PCC) in CH2Cl2

  • Conversion: >95% (monitored by ¹H NMR)

  • Product Stability: Keto-form predominates (94:6 keto-enol ratio)

Selectivity Data:

Oxidizing AgentTemperature[Product]Side Reactions
PCC0°C → RT98% ketone<2% overoxidation
MnO240°C73% ketone12% ring oxidation
Swern-78°C89% ketone5% ester formation

Reductive Amination

The ketone intermediate participates in reductive amination:

Model Reaction:
Ketone + Benzylamine → Imine → Amine

  • Reducing Agent: NaBH3CN (CH3CN/HOAc, 0°C)

  • Conversion: 82%

  • Diastereoselectivity: 3:1 (determined by chiral HPLC)

Suzuki-Miyaura Coupling

Functionalization at the 2-chlorobenzyl position:

Boronic AcidCatalyst SystemYieldApplications
4-PyridylPd(PPh3)4, K2CO368%Kinase inhibitor development
VinylPd(OAc)2/XPhos55%Prodrug synthesis
3-CarboxypropylPdCl2(dppf), CsF61%Bioconjugation handles

Optimal conditions: 1.5 mol% Pd, 3 eq. base, DME/H2O (4:1), 80°C, 12h

Acid-Catalyzed Hydrolysis

Ring-opening reactions under strong acidic conditions:

Kinetic Profile (1M HCl, 37°C):

  • t1/2 = 8.3h

  • Activation Energy (Ea): 72.4 kJ/mol

  • Primary Products:

    • 2-Chlorobenzaldehyde (quant. by GC-MS)

    • Pyrazole-4-carboxamide (isolated 63%)

Photochemical Reactivity

UV-induced transformations (λmax = 254 nm):

ConditionMajor ProductQuantum Yield (Φ)
MeOH, O2 atmosphereEndoperoxide derivative0.32 ± 0.03
THF, N2 atmosphere[4π] Electrocyclization0.18 ± 0.02
H2O, TiO2 catalystComplete mineralizationN/A

Coordination Chemistry

Metal complexation studies reveal:

Metal SaltLigand SitesStability Constant (log β)
Cu(II)Pyrimidine N1, Oethanol8.2 ± 0.3
Pt(II)Pyrazole N2, Piperazine10.5 ± 0.4
Fe(III)Ethanol O, Clbenzyl6.8 ± 0.2

X-ray structures confirm square planar geometry for Pt complexes (d(Pt-N) = 2.01 Å)

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry applications. Recent advances in flow chemistry (Reaction 4) and photoredox catalysis (Reaction 6) show particular promise for developing novel derivatives with tailored biological activities.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. The pyrazolo[3,4-d]pyrimidine core structure has been associated with various biological activities, particularly in inhibiting cancer cell proliferation.

  • Mechanism of Action : The compound is believed to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of these kinases can lead to reduced cell growth and proliferation, making it a candidate for cancer therapy.

Case Study: In Vitro Antiproliferative Activity

In a study evaluating the antiproliferative effects of similar compounds, derivatives containing the pyrazolo[3,4-d]pyrimidine structure demonstrated significant cytostatic activity against various cancer cell lines, including HOP-92 (non-small cell lung cancer), HCT-116 (colorectal carcinoma), and SK-BR-3 (breast cancer) cells. For instance, one derivative showed a growth inhibition value of 86.28% at a concentration of 10 μM against HOP-92 cells .

Neuropharmacological Effects

The compound's piperazine moiety suggests potential applications in neuropharmacology. Piperazine derivatives are often explored for their effects on neurotransmitter systems.

  • Targeting Receptors : Research indicates that compounds with a similar structure can interact with serotonin and dopamine receptors, suggesting potential uses in treating psychiatric disorders or neurodegenerative diseases .

Case Study: Behavioral Studies

Behavioral studies involving piperazine derivatives have shown promise in models of anxiety and depression. Compounds with structural similarities to the target molecule exhibited anxiolytic effects in animal models, indicating potential therapeutic applications in mood disorders.

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor, particularly targeting kinases involved in various signaling pathways associated with disease states.

  • Kinase Inhibition : Similar compounds have been identified as inhibitors of Bruton's tyrosine kinase (Btk), which is implicated in B-cell signaling and certain hematological malignancies. Such inhibition could provide therapeutic benefits in treating conditions like chronic lymphocytic leukemia (CLL) .

Case Study: High Throughput Screening

High-throughput screening assays have identified pyrazolo[3,4-d]pyrimidine derivatives as effective inhibitors of Btk and other kinases. These findings support further development of this compound class for therapeutic interventions in cancers driven by abnormal kinase activity .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for drug development.

  • SAR Analysis : Structure-activity relationship studies have highlighted how modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance potency and selectivity against specific targets. This insight is essential for optimizing the compound for clinical use.
Compound ModificationEffect on ActivityTarget
Addition of halogensIncreased potencyCDK2
Alteration of piperazine substituentsEnhanced receptor bindingSerotonin receptors

Mechanism of Action

The mechanism of action of 2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. It may act by:

    Inhibiting specific enzymes: The compound can bind to the active site of enzymes, inhibiting their activity.

    Modulating signaling pathways: It can affect various cellular signaling pathways, leading to changes in cell behavior.

    Interacting with receptors: The compound may bind to specific receptors, altering their function and downstream effects.

Comparison with Similar Compounds

Structural and Physicochemical Differences

Substituent Effects on the Pyrazolo[3,4-d]pyrimidine Core :

  • The 2-chlorobenzyl group in the target compound may confer distinct electronic and steric effects compared to 4-chlorobenzyl () or 4-methylbenzyl () analogs. These variations influence receptor binding and metabolic stability.
  • Compounds with bulky aryl groups (e.g., 2-methylphenyl in ) may exhibit slower metabolism due to steric shielding of vulnerable sites .

Piperazine Modifications: The ethanol group in the target compound facilitates hydrogen bonding, which is absent in analogs with non-polar substituents (e.g., phenethyl in ). This property may enhance solubility and reduce aggregation . 4-Chlorophenoxyethyl () and methoxyethyl () substituents balance lipophilicity and polarity, optimizing membrane permeability and solubility .

Hydrogen-Bonding and Crystallization :

  • The target compound’s 3D hydrogen-bonded network () contrasts with the 2D framework of hydrated analogs (e.g., N4-methyl derivatives in ), impacting solid-state stability and formulation .

Pharmacological and Industrial Relevance

  • Antitumor Potential: Pyrazolo[3,4-d]pyrimidines are established purine analogs with antitumor activity (). The ethanol substituent in the target compound may enhance bioavailability for oncology applications .
  • Industrial Synthesis: highlights the commercial availability of a 4-chlorophenoxyethyl analog, suggesting scalable synthetic routes for piperazine-modified derivatives .

Biological Activity

The compound 2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of the compound is characterized by a pyrazolo[3,4-d]pyrimidine core linked to a piperazine moiety and a chlorobenzyl group. The presence of these functional groups is crucial for its biological activity.

Research indicates that compounds similar to this compound often act as inhibitors of various kinases, particularly serine-threonine kinases such as p70S6K and Akt-1, which are involved in cellular growth and proliferation pathways. This inhibition can lead to anti-proliferative effects in cancer cells and modulation of immune responses in inflammatory diseases .

Anticancer Properties

Several studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • In vitro studies showed that similar compounds significantly inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Mechanistic studies revealed that these compounds can downregulate key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway .

Antimicrobial Activity

The antimicrobial efficacy of derivatives has also been explored:

  • Compounds with similar structures exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
  • The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of pyrazolo[3,4-d]pyrimidines:

  • These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their effectiveness in inhibiting cancer cell proliferation. The compound was shown to induce apoptosis through caspase activation in human breast cancer cells (MCF-7). The study reported an IC50 value of 12 µM for the tested compound, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)Mechanism
2-Chlorobenzyl derivativeMCF-712Apoptosis induction via caspase activation

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in disk diffusion assays, comparable to standard antibiotics like Gentamicin .

BacteriaInhibition Zone (mm)Comparison
Staphylococcus aureus18Gentamicin (20 mm)
Escherichia coli15Gentamicin (22 mm)

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, the pyrazolo[3,4-d]pyrimidine core can be functionalized with a 2-chlorobenzyl group using α-chloroacetamide derivatives under reflux conditions in ethanol ( ). Piperazine intermediates are often introduced via alkylation or amination, with reaction monitoring via TLC or HPLC. Ethanol serves as both solvent and nucleophile in some protocols ( ). Yield optimization typically involves controlling stoichiometry, temperature (e.g., 12-hour reflux), and purification via column chromatography ( ).

Q. What safety protocols are critical during handling and storage of this compound?

  • Methodological Answer : Protective measures include wearing gloves, goggles, and lab coats to avoid skin/eye contact. The compound should be handled in a fume hood due to potential respiratory hazards ( ). Storage requires anhydrous conditions at 2–8°C to prevent hydrolysis. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste ( ). First-aid protocols for inhalation involve immediate oxygen administration and medical consultation ( ).

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer : Purity is assessed via HPLC (C18 columns, UV detection at 254 nm) or LC-MS, with pharmacopeial standards for residual solvents (e.g., ethanol, ethyl acetate) validated using gas chromatography ( ). Structural confirmation employs 1^1H/13^{13}C NMR and FTIR spectroscopy. For example, the ethanol moiety’s hydroxyl group is identified via IR peaks at 3200–3500 cm1^{-1}, while the pyrazolo-pyrimidine ring system is confirmed by aromatic proton signals at δ 7.8–8.5 ppm ( ).

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and reduce byproducts?

  • Methodological Answer : Yield improvements focus on solvent selection (e.g., ethanol vs. DMF), temperature modulation (reflux vs. microwave-assisted heating), and catalyst use (e.g., triethylamine for deprotonation). For example, substituting ethanol with acetonitrile in coupling reactions reduces esterification byproducts ( ). Kinetic studies via in-situ IR or Raman spectroscopy help identify rate-limiting steps, such as piperazine ring alkylation ( ).

Q. What structural modifications to the pyrazolo-pyrimidine or piperazine moieties influence bioactivity?

  • Methodological Answer : Modifications at the 2-chlorobenzyl group (e.g., replacing Cl with F or methyl) alter receptor binding affinity, as shown in SAR studies of analogous pyrazolo-pyrimidine derivatives ( ). Piperazine substitutions (e.g., methyl or morpholino groups) impact solubility and pharmacokinetics. Computational docking (e.g., AutoDock Vina) predicts interactions with target proteins, validated via in vitro assays like kinase inhibition ( ).

Q. How can contradictions in NMR data due to tautomerism or dynamic exchange be resolved?

  • Methodological Answer : Dynamic NMR (DNMR) experiments at variable temperatures (e.g., 25–100°C) identify tautomeric equilibria, such as keto-enol shifts in the pyrazolo-pyrimidine ring. For example, coalescence temperatures reveal exchange rates, while 15^{15}N NMR clarifies nitrogen hybridization states ( ). Solvent-dependent studies (DMSO vs. CDCl3_3) suppress proton exchange, resolving overlapping signals ( ).

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